molecular formula C16H19NO4S B5774361 N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide

N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B5774361
M. Wt: 321.4 g/mol
InChI Key: WGRFZTBBRRANEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively studied for its biological properties. This compound is widely used in scientific research for its ability to inhibit chloride channels and transporters, which play a crucial role in many physiological processes.

Mechanism of Action

N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide exerts its effects by binding to the extracellular domain of chloride channels and transporters, thereby blocking their activity. This results in a decrease in chloride ion transport across cell membranes, which can have a wide range of physiological effects.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CFTR, which is responsible for regulating chloride ion transport across cell membranes. This can lead to the accumulation of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is a widely used tool in scientific research due to its ability to selectively inhibit chloride channels and transporters. However, it is important to note that N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide can have off-target effects and may not be suitable for all experiments. Additionally, the use of N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide in vivo may be limited by its poor solubility and bioavailability.

Future Directions

There are a number of potential future directions for research involving N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide. One area of interest is the development of more selective inhibitors of chloride channels and transporters, which could have therapeutic potential for a wide range of diseases. Additionally, further research is needed to fully understand the physiological effects of N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide and its potential use in the treatment of various diseases.

Synthesis Methods

N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylphenylamine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has been widely used in scientific research for its ability to inhibit chloride channels and transporters. It has been shown to be effective in blocking the activity of several chloride channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the volume-regulated anion channel (VRAC), and the calcium-activated chloride channel (CaCC).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-11-6-5-7-14(12(11)2)17-22(18,19)13-8-9-15(20-3)16(10-13)21-4/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRFZTBBRRANEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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